molecular formula C24H22N2OS B4066381 2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B4066381
M. Wt: 386.5 g/mol
InChI Key: KDKPIUYQYKQFPY-UHFFFAOYSA-N
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Description

2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C24H22N2OS and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.14528450 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic and Optical Properties

Quinoline derivatives, such as those studied by Zeyada et al. (2016), have shown promising structural and optical properties when applied as thin films. These compounds transition from polycrystalline powder to nanocrystallites dispersed in an amorphous matrix upon thermal deposition, without altering their chemical bonds. Their photovoltaic properties, demonstrated through the fabrication of organic–inorganic photodiode devices, indicate potential applications in light-absorbing layers for photovoltaic cells. The research by Zeyada et al. (2016) on 4H-pyrano[3,2-c]quinoline derivatives highlights their suitability in photodiode fabrication due to their photovoltaic properties under illumination conditions, suggesting a similar potential for the compound (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anticancer and Antiviral Applications

Faidallah et al. (2012) synthesized a series of new 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles with various functionalities, revealing significant in vitro anticancer and antiviral activities. This research underlines the potential biomedical applications of quinoline derivatives in treating cancer and viral infections, suggesting that similar compounds, including 2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, could also be explored for such purposes (Faidallah, Khan, & Asiri, 2012).

Corrosion Inhibition

Singh et al. (2016) investigated the corrosion inhibition effects of quinoline derivatives on mild steel in acidic media, demonstrating significant inhibition efficiencies. This suggests that this compound could potentially serve as a corrosion inhibitor, contributing to the development of greener and more efficient corrosion prevention methods for industrial applications (Singh, Srivastava, & Quraishi, 2016).

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-16-10-12-18(13-11-16)22-19(14-25)24(28-15-17-6-3-2-4-7-17)26-20-8-5-9-21(27)23(20)22/h2-4,6-7,10-13,22,26H,5,8-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKPIUYQYKQFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 6
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2-(benzylthio)-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

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